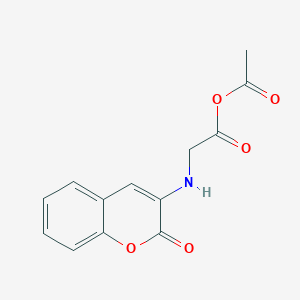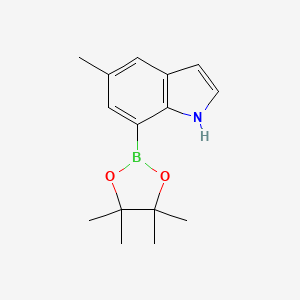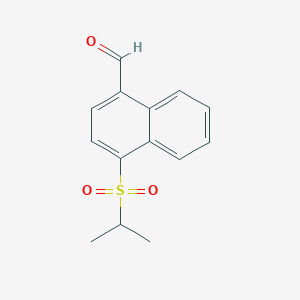![molecular formula C18H14N2 B11856281 N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine CAS No. 89971-99-3](/img/structure/B11856281.png)
N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine is a heterocyclic compound with a unique structure that combines an indene and a pyridine ring.
Vorbereitungsmethoden
The synthesis of N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine typically involves multi-step reactions. One common method includes the reaction of indene derivatives with pyridine derivatives under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as chromium trioxide or t-butyl hydroperoxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine can be compared with other similar compounds, such as:
5H-Indeno[1,2-B]pyridin-5-ol: This compound has a similar core structure but differs in functional groups, leading to different chemical and biological properties.
1H-Pyrazolo[3,4-B]pyridines: These compounds share a heterocyclic structure but have different ring systems and substitution patterns, resulting in distinct applications and reactivities.
The uniqueness of this compound lies in its specific combination of structural features, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
89971-99-3 |
|---|---|
Molekularformel |
C18H14N2 |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
N-phenyl-5H-indeno[1,2-b]pyridin-5-amine |
InChI |
InChI=1S/C18H14N2/c1-2-7-13(8-3-1)20-18-15-10-5-4-9-14(15)17-16(18)11-6-12-19-17/h1-12,18,20H |
InChI-Schlüssel |
SKUIUSXHAAZMDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2C3=C(C4=CC=CC=C24)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)

![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)

![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)
![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)


![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)
![2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11856253.png)

![[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-](/img/structure/B11856263.png)
![8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11856265.png)
